molecular formula C25H21ClN2O4S B4624989 ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate

ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate

Cat. No.: B4624989
M. Wt: 481.0 g/mol
InChI Key: UWOANTAZZKHQNK-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C25H21ClN2O4S and its molecular weight is 481.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.0910560 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study on the synthesis of thiazoles and their derivatives, including those related to the compound , found that these molecules exhibit significant antimicrobial activity against various bacterial and fungal strains (Wardkhan et al., 2008). This highlights the potential of such compounds in developing new antimicrobial agents.
  • Another research effort focused on the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These compounds, related to the target compound through their thiophene core, were characterized and their solvatochromic behavior and tautomeric structures evaluated, indicating potential applications in dye and pigment industries (Karcı & Karcı, 2012).

Chemical Structure and Properties

  • The molecular structure and hydrogen bonding patterns of certain ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates were explored, offering insights into the complex interactions that govern the stability and reactivity of these molecules. Such studies are crucial for understanding how similar compounds might interact with biological targets or other chemical entities (Costa et al., 2007).
  • Research on azo benzo[b]thiophene derivatives and their application as disperse dyes on polyester fabrics presented a synthesis pathway that could be relevant for creating functional materials with specific properties, such as colorfastness and antimicrobial activity (Sabnis & Rangnekar, 1989).

Potential for Further Development

  • The synthesis of lignan conjugates via cyclopropanation and their evaluation for antimicrobial and antioxidant activities provide a template for the development of novel compounds with enhanced biological activities. This approach could be applicable to derivatives of the compound , suggesting avenues for the creation of new drugs or functional materials (Raghavendra et al., 2016).

Properties

IUPAC Name

ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-(3-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-4-31-25(30)21-18(16-9-7-8-14(2)12-16)13-33-24(21)27-23(29)20-15(3)32-28-22(20)17-10-5-6-11-19(17)26/h5-13H,4H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOANTAZZKHQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate
Reactant of Route 3
ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate
Reactant of Route 5
ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate

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